![molecular formula C13H17ClN6OS B2490439 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-carboxamide CAS No. 2034356-47-1](/img/structure/B2490439.png)
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
The compound belongs to the class of triazines, a group known for their diverse chemical behavior and utility in various applications, including medicinal chemistry and material science. Its structure suggests potential for interaction with biological molecules, given the presence of functional groups capable of forming hydrogen bonds and other types of non-covalent interactions.
Synthesis Analysis
Synthesis of related triazine derivatives often involves cyclization reactions starting from chloro- or amino-triazines. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds have been synthesized from 2,4,6-trichloro-1,3,5-triazine, demonstrating the versatility of triazine chemistry in creating ligand frameworks with potential for complexation with metals (Tal Hermon & Edit Y. Tshuva, 2008).
Molecular Structure Analysis
Triazine compounds exhibit a variety of molecular conformations and electronic structures. The structure of similar compounds, like 3,7‐bis(dimethylamino)‐phenothiazine derivatives, show significant deviations from planarity, highlighting the complex conjugate systems within these molecules and their potential electronic interactions (I. Fujii et al., 1993).
Chemical Reactions and Properties
Triazines participate in a wide range of chemical reactions, reflecting their rich chemical properties. For instance, the oxidation of 2-hydroxyamino-4,6-bis(dimethylamino)-1,3,5-triazine leads to the formation of nitroso and azoxy derivatives, showcasing the triazine's reactivity towards oxidation agents (V. F. Sedova et al., 1987).
Mechanism of Action
Target of Action
The primary target of this compound is cholesterol . The compound serves as a fluorescence probe for the targeted detection of cholesterol . The compound’s role as a cholesterol-selective chelator suggests that it may interact with cholesterol in biological systems .
Mode of Action
The compound interacts with its target, cholesterol, through a process known as quenching . This process involves the compound forming assemblies in a water/ethanol environment, which are then quenched or deactivated by the presence of cholesterol . The compound’s mode of action is characterized by its ability to re-brighten or reactivate its fluorescence upon the addition of cholesterol .
Biochemical Pathways
The compound’s interaction with cholesterol suggests that it may influence pathways related to cholesterol metabolism and transport .
Result of Action
The primary result of the compound’s action is the enhancement of its fluorescence intensity in the presence of cholesterol . This suggests that the compound could potentially be used as a diagnostic tool for detecting cholesterol levels in biological samples .
Action Environment
The compound’s action is influenced by the presence of cholesterol in its environment . Additionally, the compound’s fluorescence properties suggest that it may be sensitive to changes in environmental conditions such as temperature and pH.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6OS/c1-19(2)12-16-10(17-13(18-12)20(3)4)7-15-11(21)8-5-6-9(14)22-8/h5-6H,7H2,1-4H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPUDNZDGELDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(S2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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